Tert-butyl 4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methoxy)piperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of “Tert-butyl 4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methoxy)piperidine-1-carboxylate” and related derivatives often involves multi-step reactions that may include the use of tert-butylamine, transition-metal-free conditions, and regioselective addition reactions. For instance, the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been reported as a convenient method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group in the 4-position.Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methoxy)piperidine-1-carboxylate” derivatives has been characterized using various spectroscopic techniques, including FT-IR, 1H & 13C NMR, and LCMS, as well as single crystal X-ray diffraction analysis. These studies provide detailed information about the bond lengths, angles, and conformation of the piperidine ring, which often adopts a chair conformation.Chemical Reactions Analysis
The “Tert-butyl 4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methoxy)piperidine-1-carboxylate” scaffold can undergo various chemical reactions, including condensation reactions, cyclizations, and isomerizations. For example, condensation reactions have been used to synthesize oxadiazole derivatives, while cyclization strategies have been employed in the synthesis of pyrrolidine derivatives.Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis and characterization of a compound similar to the requested tert-butyl derivative, highlighting the processes involved in condensation reactions and the subsequent analysis using various spectroscopic methods. This research provides insights into the methodologies for synthesizing and characterizing complex organic compounds, including X-ray diffraction studies to confirm molecular structure (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Although specific to a similar compound, one study evaluated the antibacterial and anthelmintic activities of a synthesized tert-butyl derivative. This indicates the interest in exploring the biological applications and potential therapeutic uses of such compounds, despite the exclusion of direct application-related details (Sanjeevarayappa et al., 2015).
Intermediate for Pharmaceutical Applications
- Other research efforts describe the synthesis of tert-butyl derivatives as intermediates for the development of drugs like Vandetanib and Crizotinib, demonstrating the significant role of these compounds in the synthesis of pharmaceuticals with potential anticancer properties. These studies outline the synthetic routes and optimization methods for producing high-yield intermediates (Wang et al., 2015), (Kong et al., 2016).
Advanced Material Development
- Further research into tert-butyl derivatives has led to the development of novel materials, such as hole-blocking materials for organic light-emitting diodes (OLEDs), showcasing the compound's utility in electronic and photonic applications. This highlights the compound's versatility beyond biological applications, extending into material science and engineering (Wang et al., 2001).
Future Directions
The future directions for “Tert-butyl 4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methoxy)piperidine-1-carboxylate” could involve further exploration of its potential applications in medicinal chemistry, particularly its anti-inflammatory effects . More research could be conducted to optimize its synthesis and understand its mechanism of action in greater detail .
properties
IUPAC Name |
tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methoxy]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-18(2,3)25-17(23)22-10-6-14(7-11-22)24-12-15-20-16(21-26-15)13-4-8-19-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZWKWCEAXQUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=NC(=NO2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466726 | |
Record name | 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methoxy)piperidine-1-carboxylate | |
CAS RN |
857652-30-3 | |
Record name | 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857652-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PSN-632408 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857652303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSN-632408 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4434XWK2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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